REACTION_SMILES
|
[CH3:27][CH2:28][OH:29].[OH:16][C:17](=[O:18])[CH2:19][O:20][c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1.[n:1]1[cH:2][cH:3][c:4]([C:7]([CH3:8])=[N:9][NH:10][C:11]([CH2:12][CH2:13][CH3:14])=[O:15])[cH:5][cH:6]1>>[O:16]=[C:17]([OH:18])[CH2:19][O:20][c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1.[n:1]1[cH:2][cH:3][c:4]([C:7]([CH3:8])=[N:9][NH:10][C:11]([CH2:12][CH2:13][CH3:14])=[O:15])[cH:5][cH:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)COc1ccccc1
|
Name
|
CCCC(=O)NN=C(C)c1ccncc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCC(=O)NN=C(C)c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)COc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCCC(=O)NN=C(C)c1ccncc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |